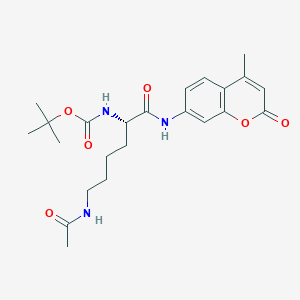

Boc-Lys(Ac)-AMC

描述

Boc-Lys(Ac)-AMC is a fluorescent substrate for histone deacetylases (HDACs) . Following deacetylation by an HDAC, Boc-Lys-AMC is cleaved by trypsin and 7-amino-4-methylcoumarin (AMC) is released. The fluorescence of AMC can be used to quantify HDAC activity .

Synthesis Analysis

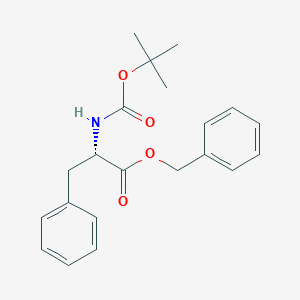

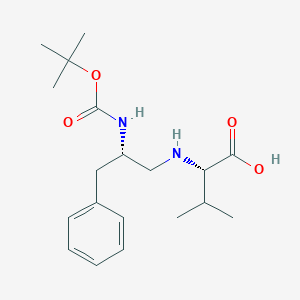

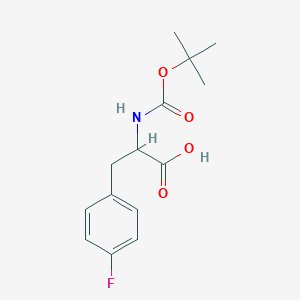

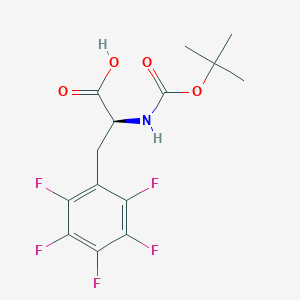

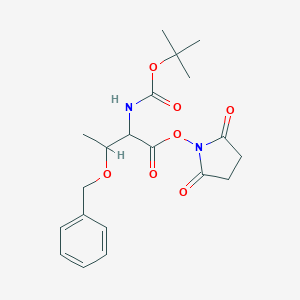

The synthesis of Boc-Lys(Ac)-AMC involves several steps, including the protection of the amine group, the acetylation of the lysine side chain, and the conjugation of the substrate to the fluorophore.Molecular Structure Analysis

The molecular formula of Boc-Lys(Ac)-AMC is C23H31N3O6 . The InChi Code is InChI=1S/C23H31N3O6/c1-14-12-20(28)31-19-13-16(9-10-17(14)19)25-21(29)18(8-6-7-11-24-15(2)27)26-22(30)32-23(3,4)5/h9-10,12-13,18H,6-8,11H2,1-5H3,(H,24,27)(H,25,29)(H,26,30)/t18-/m0/s1 .Chemical Reactions Analysis

Boc-Lys(Ac)-AMC is a substrate for histone deacetylases (HDACs). It undergoes deacetylation by an HDAC, followed by cleavage by trypsin, resulting in the release of 7-amino-4-methylcoumarin (AMC) .Physical And Chemical Properties Analysis

Boc-Lys(Ac)-AMC has a molecular weight of 445.5 . It is a crystalline solid . It is soluble in DMF (30 mg/ml), DMSO (25 mg/ml), and Ethanol (3 mg/ml) .科学研究应用

组蛋白脱乙酰酶 (HDAC) 测定: Boc-Lys(Ac)-AMC 用作 HDAC 荧光测定中的底物。这些酶调节转录,它们的抑制剂是有前途的抗癌药物。Boc-Lys(Ac)-AMC 已被用于测量组织裂解物中的 HDAC 活性,帮助识别 HDAC 抑制剂并在各种条件下评估其作用。该应用在癌症研究和了解中枢神经系统疾病中具有重要意义 (Heltweg 等人,2003); (Reddy 等人,2018).

通过遗传密码扩展进行基因组编辑: 在 CRISPR-Cas9 基因组编辑的背景下,Boc-Lys(Ac)-AMC 衍生物 Lys(Boc) (BOC) 被用来创建严格控制的 Cas9 编辑系统。该系统允许在哺乳动物细胞中进行可遗传的基因组编辑,通过暴露于 BOC 进行急性控制 (Suzuki 等人,2018).

均相细胞 HDAC 测定: Boc-Lys(Ac)-AMC 的另一个应用是在细胞 HDAC 活性测定中,这是细胞 HDAC 酶活性的直接测量。该测定适用于化合物分析和机器人筛选,为评估各种蛋白质赖氨酸特异性脱乙酰酶(包括含 HDAC1 的复合物)提供了一种简单且均质的方法 (Ciossek 等人,2008).

开发 HDAC 活性的非同位素测定: Boc-Lys(Ac)-AMC 促进了 HDAC 活性非同位素测定的开发。这些测定是对传统放射性测定的改进,提供了更高的通量并避免了放射性的使用 (Jung,2003).

蛋白酶活性测量: Boc-Lys(Ac)-AMC 已被用于测量各种生物样品中的蛋白酶活性,帮助理解不同系统中的酶促过程 (Mumford 等人,1981).

作用机制

Target of Action

Boc-Lys(Ac)-AMC primarily targets histone deacetylases (HDACs) . HDACs are enzymes that catalyze the removal of acetyl groups from the ε-amino groups of conserved lysine residues in the amino terminal tail of histones . They play a crucial role in regulating gene expression and other cellular processes, including DNA repair, cell cycle control, cell differentiation, and apoptosis .

Mode of Action

Boc-Lys(Ac)-AMC interacts with HDACs, which remove acetyl groups from lysine residues in histone and non-histone proteins . This deacetylation can lead to a change in the conformation and/or activity of the substrates .

Biochemical Pathways

The action of Boc-Lys(Ac)-AMC affects the lysine acetylation status of proteins, which is regulated dynamically through the opposing action of histone acetyltransferases (HATs) and HDACs . Through deacetylation, dynamic modification of lysine residues near the N-termini of histones plays an important role in the regulation of chromatin structure and gene expression . In general, hypoacetylation of histones is linked to transcriptional repression .

Pharmacokinetics

It is known to be soluble in dmso , which may influence its bioavailability.

Result of Action

The action of Boc-Lys(Ac)-AMC, through its interaction with HDACs, leads to the removal of acetyl groups from lysine residues. This can result in changes in protein conformation and activity, regulation of chromatin structure, and gene expression .

Action Environment

The environment can influence the action, efficacy, and stability of Boc-Lys(Ac)-AMC. It’s worth noting that the effectiveness of similar compounds, such as antimicrobial peptides, can be influenced by factors such as toxicity and cost .

安全和危害

Boc-Lys(Ac)-AMC is for R&D use only and not for medicinal, household or other use . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

属性

IUPAC Name |

tert-butyl N-[(2S)-6-acetamido-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O6/c1-14-12-20(28)31-19-13-16(9-10-17(14)19)25-21(29)18(8-6-7-11-24-15(2)27)26-22(30)32-23(3,4)5/h9-10,12-13,18H,6-8,11H2,1-5H3,(H,24,27)(H,25,29)(H,26,30)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUTRDULVNIPNLW-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCNC(=O)C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCNC(=O)C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90431743 | |

| Record name | Boc-Lys(Ac)-AMC | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-Lys(Ac)-AMC | |

CAS RN |

233691-67-3 | |

| Record name | Boc-Lys(Ac)-AMC | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

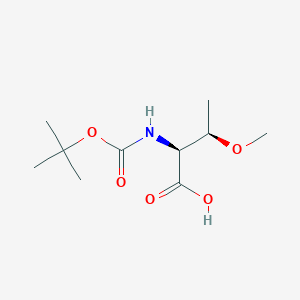

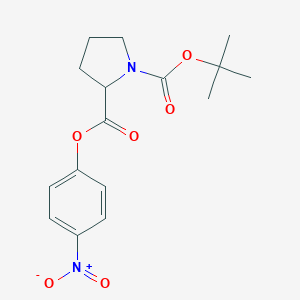

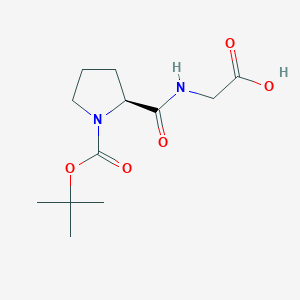

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Boc-Lys(Ac)-AMC help researchers study the effects of δ-opioid receptor agonists on HDAC activity?

A1: Boc-Lys(Ac)-AMC serves as a sensitive tool for measuring HDAC activity. The compound acts as a substrate for HDACs. After being deacetylated by HDACs, Boc-Lys(Ac)-AMC is cleaved by trypsin, releasing a fluorophore that can be quantified. [, ] This allows researchers to directly assess the impact of substances, such as the δ-opioid receptor agonist SNC-121, on HDAC activity. For example, one study demonstrated that SNC-121 reduced the activity of class I and IIb HDACs in optic nerve head astrocytes, as measured by the decreased fluorescence of the cleaved Boc-Lys(Ac)-AMC. [] This finding suggests a potential mechanism by which δ-opioid receptor agonists could modulate gene expression and cellular function.

Q2: Are there limitations to using Boc-Lys(Ac)-AMC to study HDAC activity?

A2: While Boc-Lys(Ac)-AMC is a valuable tool, it's crucial to acknowledge its limitations. The assay provides a general measure of HDAC activity and does not differentiate between the activities of specific HDAC isoforms. [] Therefore, using Boc-Lys(Ac)-AMC in conjunction with other techniques, such as Western blotting or isoform-specific inhibitors, is essential to gain a comprehensive understanding of how a compound affects individual HDACs.

- Almasieh, K., et al. (2011). Histone Deacetylases Regulation by δ-Opioids in Human Optic Nerve Head Astrocytes. Investigative Ophthalmology & Visual Science, 52(13), 5935–5942.

- Elahi, J. S., & Shannon, H. E. (2018). Measuring Histone Deacetylase Inhibition in the Brain. Current Protocols in Pharmacology, 81(1), e45.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B558093.png)